3,5-Dimethylquinoxalin-2-ol
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Overview
Description
3,5-Dimethylquinoxalin-2-ol is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The presence of the quinoxaline ring imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylquinoxalin-2-ol typically involves the condensation of 3,5-dimethyl-1,2-diaminobenzene with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives with diverse substituents.
Scientific Research Applications
3,5-Dimethylquinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dimethylquinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the methyl and hydroxyl groups.
2,3-Dimethylquinoxaline: Lacks the hydroxyl group at the 2-position.
Quinoxaline-2,3-dione: An oxidized derivative with a dione functionality at the 2,3-positions
Uniqueness
3,5-Dimethylquinoxalin-2-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,5-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-7(2)10(13)12-8/h3-5H,1-2H3,(H,12,13) |
InChI Key |
OCDNQUMWKHDHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C(=N2)C |
Origin of Product |
United States |
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